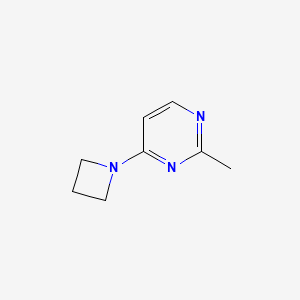

4-(Azetidin-1-yl)-2-methylpyrimidine

描述

4-(Azetidin-1-yl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 2-position and an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 4-position. Azetidine-containing compounds are valued for their conformational rigidity and bioisosteric properties, often enhancing binding affinity to biological targets such as enzymes or receptors . The methyl group at the pyrimidine’s 2-position likely influences electronic and steric properties, modulating reactivity and intermolecular interactions .

属性

IUPAC Name |

4-(azetidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-9-4-3-8(10-7)11-5-2-6-11/h3-4H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOSDMDSXWYAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-2-methylpyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures (e.g., 60°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

化学反应分析

Types of Reactions

4-(Azetidin-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in substituted derivatives with different functional groups.

科学研究应用

4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine is a heterocyclic compound with an azetidine ring and a pyrimidine core, possessing the molecular formula C₈H₁₀IN₃ and a molecular weight of 275.09 g/mol. The compound has a methyl group at the 2-position and an iodine atom at the 6-position of the pyrimidine ring. Research suggests that this compound has potential biological activities and a range of applications across various fields. Further research is necessary to understand its precise molecular interactions.

General Applications

- Antimicrobial Properties The compound may inhibit bacterial cell wall synthesis, leading to antimicrobial effects. Compounds with the azetidine moiety display a range of pharmacological activities, such as antibacterial and antimicrobial properties .

- Medicinal Chemistry The azetidine moiety contributes to the compound's structural complexity, making it an interesting subject for synthetic and medicinal chemistry research. Azetidine has emerged as a valuable scaffold due to its stability, molecular rigidity, and chemical and biological properties, drawing the attention of medicinal researchers .

- Anti-inflammatory Pyrimidine derivatives have been screened for their anti-inflammatory potential via in vitro COX-1/COX-2 inhibition analysis and in vivo formalin-induced paw edema and cotton pellet-induced granuloma tests .

Other compounds with azetidine moiety

作用机制

The mechanism of action of 4-(Azetidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 4-(Azetidin-1-yl)-2-methylpyrimidine with structurally or functionally related pyrimidine derivatives, focusing on substituents, synthesis, biological activity, and applications.

Table 1: Key Comparisons of Pyrimidine Derivatives

Structural and Functional Analysis

- Substituent Effects: Azetidine vs. Aryl Groups: Replacing the 4-azetidine with aryl groups (e.g., 4-hydroxyphenyl in or 4-methoxyphenyl in ) alters electronic properties and binding modes. Azetidine’s compact size and rigidity may improve target selectivity compared to bulkier aryl substituents. Aminoalkyl Modifications: Derivatives with 3-alkylaminoazetidine (e.g., 14d–14h in ) show enhanced H3 receptor binding due to improved hydrogen-bonding and hydrophobic interactions.

- Synthetic Routes: Reductive Amination: Used for azetidine-containing compounds (e.g., ), yielding 11–79% depending on steric hindrance. Metal Coordination: 4-(2-Hydroxyphenyl)-2-methylpyrimidine forms Ag(I) complexes via solvothermal methods, leveraging phenolic oxygen for metal chelation .

Biological Activity :

- Antitumor : The Ag(I) complex of 4-(2-hydroxyphenyl)-2-methylpyrimidine exhibits potent activity against HepG2 and MCF7 cells, likely due to DNA intercalation or reactive oxygen species generation .

- CNS Targets : Azetidine-amine derivatives () achieve sub-50 nM affinity for H3 receptors, critical for neurological disorders.

- Antimalarial : Compound 55’s hybrid structure enables dual targeting of Plasmodium enzymes, showing rapid parasiticidal effects .

Key Contrasts and Challenges

- Yield Variability : Azetidine derivatives often require multi-step syntheses with moderate yields (e.g., 19% in vs. 85% for aryl analogs in ), highlighting reactivity challenges with saturated heterocycles.

- Activity Specificity : While 4-(2-hydroxyphenyl)-2-methylpyrimidine’s Ag complex is tumor-selective, azetidine-piperidine hybrids () prioritize antiparasitic activity, underscoring substituent-driven target divergence.

生物活性

4-(Azetidin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring fused with a pyrimidine structure, which contributes to its unique reactivity and biological properties. The molecular formula is , and it has a molecular weight of approximately 162.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. Additionally, it may modulate receptor activity, influencing various signaling pathways critical for cellular functions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in studies involving the NCI-60 cell line panel, compounds with similar structures showed promising growth inhibition (GI) values against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines . The following table summarizes the GI values observed in these studies:

| Cell Line | GI Value (%) at 10 µM |

|---|---|

| HOP-92 (NSCLC) | 86.28 |

| HCT-116 (Colorectal) | 40.87 |

| SK-BR-3 (Breast) | 46.14 |

Antimicrobial Activity

Further research indicates that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the azetidine and pyrimidine moieties can enhance antibacterial efficacy .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there are indications that this compound may exhibit anti-inflammatory properties. Compounds within the pyrimidine family have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are pivotal in inflammatory processes .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- In Vitro Studies : A study assessed the compound's effects on various cancer cell lines, revealing significant cytostatic activity. The results indicated that structural modifications could lead to improved potency against specific cancers.

- Antimicrobial Testing : A series of azetidine derivatives were synthesized and tested for antimicrobial activity, demonstrating that certain derivatives exhibited potent effects against common bacterial strains.

- Anti-inflammatory Research : Investigations into the anti-inflammatory capabilities of related pyrimidines showed promising results in reducing inflammation markers in animal models.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(Azetidin-1-yl)-2-methylpyrimidine and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example:

- Step 1 : Nucleophilic substitution or coupling reactions, such as azetidine ring incorporation via nitrogen-mediated alkylation under inert atmospheres (e.g., nitrogen) .

- Step 2 : Purification via column chromatography with solvents like ethyl acetate/dichloromethane mixtures (e.g., 5–10% ethanol in DCM) to isolate intermediates .

- Step 3 : Final product characterization using NMR and mass spectrometry (ESI-MS) to confirm structural integrity .

- Key Considerations : Optimize reaction time (e.g., 24-hour reflux) and stoichiometric ratios to avoid side products like unreacted bromides .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and azetidine ring conformation .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures for derivatives with complex stereochemistry (e.g., pyrimidine-azetidine hybrids) .

Q. How is the biological activity of this compound derivatives evaluated in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against targets like methionine aminopeptidase-1 using SDS-PAGE and Coomassie staining .

- Cellular Studies : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, noting dose-dependent effects .

- Receptor Binding : Radioligand displacement assays to quantify affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across derivatives?

- Methodological Answer :

- Structural Validation : Re-examine NMR and HPLC data to rule out impurities or isomerization artifacts .

- Experimental Reprodubility : Standardize assay conditions (e.g., buffer pH, incubation time) across labs .

- Theoretical Alignment : Use molecular docking to correlate activity with steric/electronic properties of substituents (e.g., methyl vs. trifluoromethyl groups) .

Q. What methodological approaches optimize reaction yields in synthesizing this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or CuI for coupling reactions to enhance efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for azetidine ring closure kinetics .

- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) .

Q. How can computational frameworks guide the design of novel this compound analogs?

- Methodological Answer :

- QSAR Modeling : Corrogate substituent effects (e.g., logP, H-bond donors) with bioavailability .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes and residence times .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What strategies mitigate solubility challenges in biological assays for hydrophobic derivatives?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .

- Prodrug Design : Introduce phosphate or glycoside moieties to enhance aqueous solubility .

- Nanoformulation : Encapsulate derivatives in liposomes or cyclodextrins for controlled release .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。